Abemaciclib-d8
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Overview
Description
Abemaciclib-d8 is a deuterated form of abemaciclib, a cyclin-dependent kinase 4 and 6 inhibitor. It is primarily used in the treatment of hormone receptor-positive, human epidermal growth factor receptor 2-negative advanced or metastatic breast cancer. The deuterated form, this compound, is used in scientific research to study the pharmacokinetics and metabolism of abemaciclib.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Abemaciclib-d8 involves the incorporation of deuterium atoms into the abemaciclib molecule. This can be achieved through various methods, including the use of deuterated reagents and solvents during the synthesis process. The reaction conditions typically involve the use of deuterated solvents such as deuterated chloroform or deuterated methanol, and the reactions are carried out under controlled temperature and pressure conditions to ensure the incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes as the laboratory synthesis but on a larger scale. The process involves the use of large-scale reactors and deuterated reagents to produce the compound in bulk. The reaction conditions are optimized to ensure high yield and purity of the final product. The industrial production process also includes purification steps such as crystallization and chromatography to remove any impurities and obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
Abemaciclib-d8 undergoes various chemical reactions, including:
Oxidation: this compound can undergo oxidation reactions in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: this compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups. Common reagents for substitution reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and pressure.
Substitution: Halogens, nucleophiles, and other reagents under various conditions depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can lead to the formation of oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in the formation of substituted derivatives with different functional groups.
Scientific Research Applications
Abemaciclib-d8 is widely used in scientific research for various applications, including:
Pharmacokinetics and Metabolism Studies: The deuterated form is used to study the pharmacokinetics and metabolism of abemaciclib in biological systems. The incorporation of deuterium atoms helps in tracking the compound and its metabolites using mass spectrometry.
Drug Development: this compound is used in drug development to study the stability, efficacy, and safety of abemaciclib and its derivatives.
Biological Research: The compound is used in biological research to study the effects of cyclin-dependent kinase 4 and 6 inhibition on cell cycle regulation and cancer cell proliferation.
Medical Research: this compound is used in medical research to develop new therapeutic strategies for the treatment of breast cancer and other cancers.
Mechanism of Action
Abemaciclib-d8 exerts its effects by inhibiting cyclin-dependent kinase 4 and 6, which are key regulators of the cell cycle. By inhibiting these kinases, this compound prevents the phosphorylation of the retinoblastoma protein, leading to cell cycle arrest in the G1 phase. This inhibition results in the suppression of cancer cell proliferation and tumor growth. The molecular targets of this compound include cyclin-dependent kinase 4 and 6, and the pathways involved include the cell cycle regulation pathway.
Comparison with Similar Compounds
Abemaciclib-d8 is similar to other cyclin-dependent kinase 4 and 6 inhibitors such as palbociclib and ribociclib. it has unique properties that make it distinct:
Deuterium Incorporation: The incorporation of deuterium atoms in this compound provides advantages in pharmacokinetics and metabolism studies, as it allows for better tracking and analysis of the compound and its metabolites.
Continuous Dosing Schedule: this compound has a continuous dosing schedule, which differs from the intermittent dosing schedules of palbociclib and ribociclib.
Clinical Properties: this compound has distinct clinical properties, including its use as a single-agent therapy and its efficacy in treating hormone receptor-positive, human epidermal growth factor receptor 2-negative advanced or metastatic breast cancer.
Similar Compounds
Palbociclib: Another cyclin-dependent kinase 4 and 6 inhibitor used in the treatment of breast cancer.
Ribociclib: A cyclin-dependent kinase 4 and 6 inhibitor with similar applications in breast cancer treatment.
Properties
Molecular Formula |
C27H32F2N8 |
---|---|
Molecular Weight |
514.6 g/mol |
IUPAC Name |
5-fluoro-4-(7-fluoro-2-methyl-3-propan-2-ylbenzimidazol-5-yl)-N-[5-[(2,2,3,3,5,5,6,6-octadeuterio-4-ethylpiperazin-1-yl)methyl]pyridin-2-yl]pyrimidin-2-amine |
InChI |
InChI=1S/C27H32F2N8/c1-5-35-8-10-36(11-9-35)16-19-6-7-24(30-14-19)33-27-31-15-22(29)25(34-27)20-12-21(28)26-23(13-20)37(17(2)3)18(4)32-26/h6-7,12-15,17H,5,8-11,16H2,1-4H3,(H,30,31,33,34)/i8D2,9D2,10D2,11D2 |
InChI Key |
UZWDCWONPYILKI-JNJBWJDISA-N |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1CC)([2H])[2H])([2H])[2H])CC2=CN=C(C=C2)NC3=NC=C(C(=N3)C4=CC5=C(C(=C4)F)N=C(N5C(C)C)C)F)([2H])[2H])[2H] |
Canonical SMILES |
CCN1CCN(CC1)CC2=CN=C(C=C2)NC3=NC=C(C(=N3)C4=CC5=C(C(=C4)F)N=C(N5C(C)C)C)F |
Origin of Product |
United States |
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